molecular formula C13H12O5 B1422184 Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate CAS No. 37978-61-3

Methyl 4-acetoxy-2-methylbenzofuran-6-carboxylate

Cat. No. B1422184
CAS RN: 37978-61-3
M. Wt: 248.23 g/mol
InChI Key: RYKAHKWLZNRCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07709505B2

Procedure details

A mixture of E-3-methoxycarbonyl-4-(5-methylfur-2-yl)-but-3-enoic acid (Method 15; 1.39 g, 6.2 mmol) and potassium acetate (620 mg, 6.3 mmol) in acetic anhydride (12.5 ml) was heated at 140° C. for 15 mins. The reaction mixture was cooled and poured on to a water/ethyl acetate mixture; the aqueous layer was separated and the organic layer washed sequentially with saturated sodium bicarbonate solution and brine, dried (MgSO4) and evaporated in vacuo to yield the crude product as a dark crystalline mass. This was chromatographed (50 g Bondelut, eluting with hexane containing ethyl acetate, 0-100%) to give the title compound as a pale yellow solid, 1.42 g (92%). NMR: 2.36 (s, 3H), 3.34 (s, 3H), 3.87 (s, 3H), 6.68 (s, 1H), 7.56 (s, 1H), 7.96 (s, 1H); m/z 247 (M−H)−, 97.1% by LC-MS.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](/[C:5](=[CH:10]/[C:11]1[O:12][C:13]([CH3:16])=[CH:14][CH:15]=1)/[CH2:6][C:7]([OH:9])=O)=[O:4].[C:17]([O-])(=[O:19])[CH3:18].[K+].O.C(OCC)(=O)C>C(OC(=O)C)(=O)C>[CH3:16][C:13]1[O:12][C:11]2[CH:10]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:6]=[C:7]([O:9][C:17](=[O:19])[CH3:18])[C:15]=2[CH:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
COC(=O)\C(\CC(=O)O)=C\C=1OC(=CC1)C
Name
Quantity
620 mg
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
12.5 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
the organic layer washed sequentially with saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the crude product as a dark crystalline mass
CUSTOM
Type
CUSTOM
Details
This was chromatographed
WASH
Type
WASH
Details
(50 g Bondelut, eluting with hexane containing ethyl acetate, 0-100%)

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(C1)C(=CC(=C2)C(=O)OC)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.